molecular formula C12H9NOS B2717308 4-(Pyridin-2-ylsulfanyl)benzaldehyde CAS No. 87626-35-5

4-(Pyridin-2-ylsulfanyl)benzaldehyde

Cat. No. B2717308
CAS RN: 87626-35-5
M. Wt: 215.27
InChI Key: DAWWZCAPLXRJDW-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 87626-35-5 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “4-(Pyridin-2-ylsulfanyl)benzaldehyde” is 1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 215.28 .

Scientific Research Applications

  • Synthesis of Anticancer Drug Intermediates : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. The compound is synthesized from commercially available terephthalaldehyde through a series of reactions including acetal reaction, nucleophilic reaction, and hydrolysis reaction (Zhang, Cao, Xu, & Wang, 2018).

  • Electronic Devices and Molecular Machines : A derivative of 2-pyridinecarboxaldehyde exhibits E/Z isomerization under ultraviolet radiation, a process important for its potential use in molecular machines and electronic devices. This was determined through spectroscopic and computational techniques (Gordillo et al., 2016).

  • Oxidation Catalysis : The Pd(OAc)(2)/pyridine catalyst system, involving pyridine derivatives, is used for selective aerobic oxidation of organic substrates. This process has been studied for its mechanistic pathway, involving multiple steps such as adduct formation, ligand substitution, and beta-hydride elimination (Steinhoff, Guzei, & Stahl, 2004).

  • Environmental Applications : Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used for the removal of Pb(II) ions from aqueous environments. This biopolymer, characterized by various analytical techniques, has demonstrated efficient sorption capabilities for lead ions (Gutha & Munagapati, 2016).

  • Photophysical Properties in Polymorphic Compounds : The novel compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, synthesized from the condensation of phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde, exhibits unique photophysical properties. The molecular structure, packing properties, and intermolecular interactions of its polymorphic forms have been thoroughly characterized (Percino et al., 2014).

properties

IUPAC Name

4-pyridin-2-ylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWWZCAPLXRJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylsulfanyl)benzaldehyde

Synthesis routes and methods

Procedure details

A mixture of 18.4 g of 2-pyridinethiol, 23.2 g of 4-chlorobenzaldehyde, 40 g of potassium carbonate and 100 ml of hexamethylphosphoramide was heated at a temperature of 140° C. for 4 hours. After cooling, the mixture was filtered and the filtrate was concentrated. The resulting oily substance was dissolved in diethyl ether and the solution was washed successively with an aqueous solution of sodium hydroxide and water, and dried over magnesium sulfate. The solvent was distilled off and the resulting oily substance was distilled under reduced pressure to obtain 15 g (42% yield) of 4-(2-pyridylthio)benzaldehyde as a colorless oil having a boiling point of 136° C./2 mmHg.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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